N-Fmoc-3-hydroxy-D-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)13-22(23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAKQPPYEQCJTJ-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis of N Fmoc 3 Hydroxy D Phenylalanine and Analogues
Advanced Synthetic Routes to Chiral 3-Hydroxyphenylalanine Scaffolds
The creation of the core 3-hydroxy-D-phenylalanine structure is the foundational challenge. Success hinges on methodologies that can establish the correct stereocenter at the α-carbon while regioselectively introducing a hydroxyl group onto the phenyl ring.
Asymmetric Catalysis and Chiral Auxiliary Methodologies in Amino Acid Synthesis
Asymmetric synthesis is a cornerstone for producing enantiopure amino acids. tcichemicals.com These methods introduce chirality to an achiral starting material, avoiding the need for resolving a racemic mixture, which has a theoretical maximum yield of only 50%. tcichemicals.com Key strategies include the use of chiral auxiliaries and asymmetric catalysis.
A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired stereoisomer is formed, the auxiliary is removed. numberanalytics.com Amino acid-derived auxiliaries, for instance, have been successfully used in various reactions like asymmetric alkylations. numberanalytics.com One approach involves using a chiral auxiliary like (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which forms a nickel complex with a glycine (B1666218) substrate. tcichemicals.com Alkylation of this complex proceeds with high diastereoselectivity, and subsequent acidic hydrolysis cleaves the auxiliary to yield the desired amino acid, which can then be Fmoc-protected. tcichemicals.com Another strategy employs a piperazine-2,5-dione scaffold as a chiral relay network to enhance diastereoselectivity during the alkylation of its enolate. rsc.org
Asymmetric catalysis , on the other hand, uses a small amount of a chiral catalyst to generate large quantities of a chiral product. This approach is highly efficient and includes methods like asymmetric hydrogenation, electrophilic aminations, and alkylations of glycine derivatives. nih.gov For example, nickel-based chiral catalysts have been shown to mediate the enantioconvergent coupling of racemic alkyl electrophiles with alkylzinc reagents to produce a variety of protected unnatural α-amino acids with good yield and high enantiomeric excess (ee). nih.gov This method is notable for its mild conditions and tolerance of a broad range of functional groups. nih.gov Photoredox-mediated processes have also emerged, using a chiral N-sulfinyl imine as a radical acceptor to enable the asymmetric synthesis of functionalized unnatural α-amino acids. rsc.org
Table 1: Comparison of Asymmetric Synthesis Strategies for Unnatural Amino Acids
| Methodology | Description | Key Features | Relevant Sources |
|---|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily attached to a substrate to control stereoselectivity. It is removed after the reaction. | Stoichiometric use of the auxiliary. High diastereoselectivity is often achieved. Applicable to a wide range of transformations. | numberanalytics.comtcichemicals.comrsc.org |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to produce a large amount of a single enantiomer. | Catalytic, atom-economical. Methods include hydrogenation, cross-coupling, and photoredox catalysis. | nih.govrsc.org |
Enzymatic and Biocatalytic Approaches for Hydroxylation of Phenylalanine Derivatives
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by high selectivity under mild conditions. mdpi.comnih.gov Enzymes and multi-enzyme cascades are increasingly used for the synthesis of D-amino acids and their hydroxylated derivatives. rsc.orgnih.gov
The hydroxylation of amino acids is a C-H bond functionalization reaction that can be challenging to achieve with regioselectivity via chemical methods. mdpi.com Hydroxylases, however, can catalyze this transformation with high precision. mdpi.comresearchgate.net For instance, Fe2+-dependent phenylalanine hydroxylase (PheH) can catalyze the hydroxylation of L-phenylalanine to produce L-3-hydroxy-phenylalanine. mdpi.com While this produces the L-enantiomer, it demonstrates the feasibility of enzymatic hydroxylation.
To obtain the desired D-enantiomer, multi-enzyme cascade reactions are particularly effective. nih.gov A common strategy involves the stereoinversion of readily available L-amino acids. rsc.org This can be achieved in a one-pot process using a whole-cell biocatalyst system. nih.gov
A typical cascade for producing a D-phenylalanine derivative involves two key steps:
Deamination: An L-amino acid deaminase (LAAD) from a species like Proteus mirabilis converts the starting L-amino acid into its corresponding α-keto acid (e.g., L-phenylalanine to phenylpyruvic acid). rsc.orgmanchester.ac.uk
Reductive Amination: A D-amino acid dehydrogenase (DAADH) or an engineered D-selective aminotransferase then catalyzes the stereoselective reductive amination of the α-keto acid intermediate to yield the final D-amino acid. nih.govrsc.org
Researchers have successfully engineered D-amino acid aminotransferases and dehydrogenases to improve their activity and expand their substrate scope to include various substituted phenylpyruvic acids. nih.govmanchester.ac.uk By combining these enzymes in a cascade, often with a cofactor regeneration system like formate (B1220265) dehydrogenase (FDH), various D-phenylalanine derivatives have been synthesized with high conversion rates and excellent enantiomeric excess (>99% ee). rsc.orgnih.gov This biocatalytic stereoinversion represents a concise and efficient route from cheap L-amino acids to valuable D-amino acids. rsc.org
Table 2: Biocatalytic Cascade for D-Phenylalanine Synthesis
| Step | Enzyme | Reaction | Example Source Organism | Relevant Sources |
|---|---|---|---|---|
| 1. Deamination | L-Amino Acid Deaminase (LAAD) | L-Amino Acid → α-Keto Acid + NH₃ | Proteus mirabilis | rsc.orgmanchester.ac.uknih.gov |
| 2. Reductive Amination | D-Amino Acid Dehydrogenase (DAADH) or D-Amino Acid Aminotransferase (DAAT) | α-Keto Acid + NH₃ + NAD(P)H → D-Amino Acid + NAD(P)⁺ | Symbiobacterium thermophilum, Bacillus sp. | nih.govrsc.orgmanchester.ac.uk |
| 3. Cofactor Regeneration | Formate Dehydrogenase (FDH) | Formate + NAD(P)⁺ → CO₂ + NAD(P)H | Pseudomonas sp., Candida boidinii | rsc.orgnih.gov |
Regioselective Fmoc-Protection Strategies and Optimization for Hydroxylated Phenylalanine
Once the 3-hydroxy-D-phenylalanine scaffold is synthesized, the amino group must be protected with the base-labile Fmoc group for use in SPPS. ontosight.ai This step requires high regioselectivity to avoid acylation of the phenolic hydroxyl group. Standard Fmoc protection is often performed using reagents like Fmoc-Cl or Fmoc-OSu in aqueous media or organic solvents. rsc.org
For amino acids with functionalized side chains, such as the hydroxyl group in 3-hydroxy-D-phenylalanine, selective N-protection is critical. A strategy inspired by the selective protection of lysine (B10760008) involves the use of a copper(II) complex. acs.org The formation of a dimeric Cu(II) complex temporarily blocks the α-amino and carboxyl groups, allowing for selective modification of other functionalities. Conversely, this principle can be adapted to block the α-amino group while another reaction occurs, or to differentiate it from other nucleophilic sites. acs.org This method has been used to achieve selective N-Fmoc protection in a one-pot process with excellent yield and purity, avoiding the need for chromatography. acs.org
Optimization of the reaction conditions—such as solvent, temperature, and the choice of base—is crucial to maximize the yield of the desired N-Fmoc product and prevent side reactions like the formation of dipeptides. organic-chemistry.org The use of stable Fmoc-benzotriazoles in the presence of a mild base like triethylamine (B128534) has been shown to afford clean Fmoc-protected amino acids, even with unprotected side chains like that of serine. organic-chemistry.org
Control of Stereochemical Integrity and Racemization During Synthesis
Maintaining the stereochemical integrity of the α-carbon is paramount throughout the synthesis and subsequent use of N-Fmoc-3-hydroxy-D-phenylalanine. nih.gov Racemization is a significant risk during peptide synthesis, particularly during the carboxyl group activation step required for peptide bond formation. nih.govpeptide.com
The mechanism of racemization for Fmoc-protected amino acids often involves the formation of a planar 5(4H)-oxazolone intermediate. This process is facilitated by the activating agents (e.g., phosphonium (B103445) or uronium salts) and bases used in coupling reactions. peptide.comnih.gov Amino acids such as cysteine and histidine are particularly susceptible to this side reaction. peptide.comresearchgate.net
Several strategies have been developed to suppress racemization:
Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its more acidic analogue, 6-Cl-HOBt, to the coupling reaction can significantly reduce the extent of racemization. peptide.comresearchgate.net
Choice of Base: Using a weaker, more sterically hindered base such as 2,4,6-trimethylpyridine (B116444) (collidine) instead of N,N-diisopropylethylamine (DIEA) can minimize racemization, although it may sometimes lead to lower coupling efficiency. nih.govresearchgate.net
Protecting Group Modification: For certain amino acids, modifying the side-chain protecting group can reduce racemization. For example, using acid-labile S-protecting groups like 4,4'-dimethoxydiphenylmethyl (Ddm) for cysteine has been shown to suppress racemization to acceptable levels (<1.0%) even under standard SPPS protocols. nih.gov
Optimized Coupling Protocols: In microwave-assisted SPPS, racemization can be controlled by optimizing temperature and irradiation times. For sensitive residues, coupling can be performed at lower temperatures or for shorter durations. researchgate.net
Table 3: Strategies to Mitigate Racemization in Fmoc-SPPS
| Strategy | Method | Rationale | Relevant Sources |
|---|---|---|---|
| Coupling Additives | Addition of HOBt, 6-Cl-HOBt, or HOAt. | These additives suppress the formation of the highly racemizable oxazolone (B7731731) intermediate. | peptide.comresearchgate.net |
| Base Selection | Use of weaker or sterically hindered bases (e.g., collidine) instead of DIEA. | Reduces the rate of proton abstraction from the α-carbon, which initiates racemization. | nih.govresearchgate.net |
| Temperature Control | Performing coupling reactions at lower temperatures, especially for sensitive residues. | Slows the rate of the racemization side reaction. | researchgate.net |
| Alternative Protecting Groups | Employing different N-terminal protecting groups (e.g., DNPBS) or optimized side-chain protecting groups. | Some protecting groups are inherently less prone to inducing racemization during activation. | nih.govnih.gov |
Integration As a Chiral Building Block in Complex Molecular Architectures
Applications in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and N-Fmoc-3-hydroxy-D-phenylalanine is a valuable reagent in this methodology. nih.gov The Fmoc group provides a base-labile protecting group for the α-amino group, which is compatible with a wide range of side-chain protecting groups and allows for the stepwise assembly of peptide chains on a solid support. nih.govuci.edu
The site-specific incorporation of modified amino acids, such as 3-hydroxy-D-phenylalanine, into peptide chains is a powerful strategy for creating peptides with novel properties. nih.gov The use of this compound in SPPS allows for the precise placement of this unnatural amino acid at any desired position within a peptide sequence. lookchem.comchemimpex.com This is achieved by coupling the protected amino acid to the growing peptide chain, which is anchored to a solid resin. nih.gov The phenolic hydroxyl group of the phenylalanine residue can then serve as a handle for further modifications or can directly influence the peptide's biological activity and structure. nih.gov
The process of incorporating this compound is similar to that of standard Fmoc-protected amino acids. It involves the deprotection of the Fmoc group from the N-terminus of the resin-bound peptide, followed by the coupling of the incoming this compound, which is activated by a coupling reagent. uci.edu This cycle is repeated to elongate the peptide chain. nih.gov
Table 1: Key Steps in Site-Specific Incorporation using SPPS
| Step | Description | Reagents |
| Resin Swelling | The solid support (resin) is swollen in a suitable solvent to allow for efficient reaction kinetics. | Dimethylformamide (DMF) or Dichloromethane (DCM) |
| Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the growing peptide chain. | 20% piperidine (B6355638) in DMF |
| Washing | The resin is washed to remove excess reagents and byproducts. | DMF |
| Coupling | The activated this compound is coupled to the free N-terminus of the peptide chain. | This compound, coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) |
| Washing | The resin is washed to remove unreacted amino acid and coupling reagents. | DMF |
| Repeat | The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the sequence. | |
| Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) cocktail |
Several strategies exist for the introduction of modified amino acids like this compound into peptides during SPPS. The choice of strategy often depends on the specific modification and the desired final peptide. nih.gov
Another strategy involves the on-resin modification of a standard amino acid residue. For instance, a phenylalanine residue could be incorporated into the peptide chain, followed by a chemical reaction to introduce the hydroxyl group. However, this approach can be challenging due to the potential for side reactions and incomplete conversions.
The use of enzymatic or chemoenzymatic methods is also an emerging strategy. researchgate.net These methods can offer high specificity and mild reaction conditions but may be limited by enzyme availability and substrate scope.
Table 2: Comparison of Strategies for Introducing Modified Amino Acids
| Strategy | Advantages | Disadvantages |
| Building Block | High efficiency, good control over stereochemistry, wide availability of building blocks. | Can be costly for complex or rare modifications. |
| On-Resin Modification | Potentially more cost-effective for certain modifications. | Risk of side reactions, incomplete conversion, and racemization. researchgate.net |
| Enzymatic/Chemoenzymatic | High specificity, mild reaction conditions. | Limited by enzyme availability and substrate scope. |
For this compound, the building block approach is the most common and reliable method in SPPS. nih.gov The choice of coupling reagent is also critical to ensure efficient and racemization-free incorporation. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used. uci.edu
Role in Solution-Phase Peptide and Peptidomimetic Synthesis
While SPPS is dominant for peptide synthesis, solution-phase synthesis remains important, especially for the large-scale production of peptides and the synthesis of complex peptidomimetics. nih.gov this compound is also a valuable component in solution-phase synthesis.
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. longdom.org The incorporation of unnatural amino acids like 3-hydroxy-D-phenylalanine is a key strategy in peptidomimetic design. upc.edu
The design of peptidomimetics often starts with a known bioactive peptide. longdom.org By replacing one or more amino acids with a modified one like 3-hydroxy-D-phenylalanine, researchers can probe the structure-activity relationship and optimize the molecule's properties. nih.gov The hydroxyl group can introduce new hydrogen bonding interactions, while the D-configuration can induce specific conformational changes and increase resistance to proteases. upc.edu
The synthesis of these peptidomimetics in solution often involves standard peptide coupling reactions, similar to those used in SPPS, but with the reactants dissolved in an organic solvent. nih.gov The Fmoc protecting group on this compound is typically removed with a base like piperidine, and the subsequent coupling is mediated by reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (1-Hydroxybenzotriazole) to suppress side reactions. nih.gov
The introduction of this compound into a peptide sequence can significantly modulate its three-dimensional structure and, consequently, its biological properties. nih.gov The D-amino acid can disrupt or stabilize secondary structures like alpha-helices and beta-sheets, leading to altered receptor binding affinity or enzymatic activity. upc.edu
The hydroxyl group on the phenyl ring can also have a profound effect. It can participate in hydrogen bonding, which can influence the peptide's conformation and its interaction with biological targets. mdpi.com Furthermore, the hydroxyl group can be a site for post-translational modifications, such as phosphorylation or glycosylation, which can further diversify the peptide's function. nih.gov
Research has shown that the strategic placement of hydroxylated phenylalanine residues can lead to peptide analogues with enhanced potency, selectivity, and metabolic stability. For example, in the context of drug design, these analogues can be developed as more effective therapeutic agents. nih.gov
Construction of Combinatorial Libraries Utilizing this compound
Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis and screening of a large number of compounds. americanpeptidesociety.orgnih.gov Peptide libraries, in particular, are widely used to identify new ligands for biological targets. americanpeptidesociety.org
This compound can be used as a building block in the construction of combinatorial peptide libraries. twistbioscience.com By including this and other modified amino acids in the library synthesis, the chemical diversity of the library is significantly expanded, increasing the chances of discovering novel bioactive peptides. oup.com
The synthesis of these libraries is often performed using the split-and-mix method in SPPS. americanpeptidesociety.org In this approach, a resin is divided into several portions, and a different amino acid (including this compound) is coupled to each portion. The portions are then combined, mixed, and re-divided for the next coupling cycle. This process generates a library where each resin bead carries a unique peptide sequence. The library can then be screened for activity, and the active "hit" peptides can be identified by sequencing the peptide on the corresponding bead.
The inclusion of this compound in combinatorial libraries allows for the exploration of a much larger chemical space, leading to the discovery of peptides with unique structural motifs and biological activities that would be inaccessible with only the 20 proteinogenic amino acids. twistbioscience.comoup.com
Advanced Derivatization and Post Synthetic Modification Strategies
Chemical Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of the 3-hydroxy-D-phenylalanine residue is more acidic than aliphatic hydroxyl groups, making it amenable to specific chemical modifications. thieme-connect.de Functionalization at this position can introduce new properties to the peptide, such as altered binding affinity, improved stability, or the attachment of labels and probes.
Key functionalization strategies include:
Alkylation: The hydroxyl group can be alkylated to form ethers. This modification can be used to introduce a wide range of functionalities, including fluorescent tags, cross-linking agents, or groups that mimic natural post-translational modifications. For instance, benzylation is a common strategy, though the resulting benzyl (B1604629) ethers exhibit some acid lability. thieme-connect.de To enhance stability, halogenated benzyl derivatives can be employed. thieme-connect.de
Acylation: Acylation of the phenolic hydroxyl group introduces an ester linkage. This can be used to attach various carboxylic acid-containing molecules.
Phosphorylation: The hydroxyl group can be phosphorylated to mimic the natural post-translational modification of tyrosine. This is crucial for studying signaling pathways and protein-protein interactions that are regulated by phosphorylation. iris-biotech.de
Sulfation: Similar to phosphorylation, sulfation of the hydroxyl group can be performed to study its role in biological processes. thieme-connect.de
N-Terminal and C-Terminal Modification Approaches Beyond Fmoc Cleavage
While the Fmoc group is the standard protection for the N-terminus during solid-phase peptide synthesis, further modifications at both the N- and C-termini of peptides containing 3-hydroxy-D-phenylalanine can be performed to enhance their properties.
N-Terminal Modifications:
After the final Fmoc deprotection, the free N-terminal amine can be acylated, alkylated, or conjugated to other molecules. Specific strategies for selective N-terminal modification have been developed, such as the use of 2-ethynylbenzaldehydes, which can achieve high selectivity for the N-terminus over lysine (B10760008) side chains under slightly acidic conditions. nih.gov However, the presence of a phenylalanine derivative at the N-terminus can sometimes complicate modifications that involve metal catalysts, as bidentate coordination of the peptide to the catalyst can be geometrically unfavorable for the reaction to proceed. ntu.ac.uk
C-Terminal Modifications:
The C-terminus of a peptide is typically a carboxylic acid, but it can be modified to an amide or an ester. nih.gov C-terminal amidation is a common modification that can increase the peptide's stability against carboxypeptidases and often enhances its biological activity by mimicking the structure of naturally occurring peptide hormones. nih.gov This modification neutralizes the negative charge of the carboxylate, which can increase the peptide's hydrophobicity and alter its receptor binding properties. nih.gov These modifications are typically introduced by using a specific type of solid-phase resin (e.g., an amide resin) or by solution-phase chemistry after cleavage from the resin.
Isosteric and Bioisosteric Replacements within Derived Peptide and Peptidomimetic Scaffolds
Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to improve the pharmacological properties of a lead compound. nih.gov In the context of peptides derived from N-Fmoc-3-hydroxy-D-phenylalanine, these replacements can be made to the peptide backbone or to the amino acid side chain itself.
Backbone Modifications:
The peptide bond itself can be replaced by a bioisostere to increase metabolic stability. nih.gov A notable example is the hydroxyethylamine (Hea) isostere, which can replace a labile peptide bond, making the resulting peptidomimetic resistant to protease degradation. nih.gov
Side-Chain Modifications:
The 3-hydroxy-D-phenylalanine residue can be replaced by other natural or unnatural amino acids to probe structure-activity relationships. nih.gov Furthermore, the functional groups on the side chain can be replaced by bioisosteres. For example, the phenolic hydroxyl group could be replaced by a primary amide, which has been shown in some contexts to enhance receptor activity and improve metabolic stability. nih.gov
Table 2: Examples of Isosteric and Bioisosteric Replacements
| Original Structure | Replacement | Rationale |
| Peptide Bond (-CO-NH-) | Hydroxyethylamine (-CH(OH)-CH2-NH-) | Increased metabolic stability nih.gov |
| Phenolic Hydroxyl (-OH) | Primary Amide (-CONH2) | Enhanced receptor binding, improved metabolic stability nih.gov |
| Phenylalanine | β-Diphenylalanine | Increased bulk, potentially enhanced activity researchgate.net |
| L-Amino Acid | D-Amino Acid | Increased proteolytic stability researchgate.netnih.gov |
These advanced strategies highlight the significant potential of this compound as a versatile building block for the synthesis of complex peptides and peptidomimetics with tailored biological activities and improved drug-like properties.
Table of Compound Names
| Abbreviation/Trivial Name | Chemical Name |
| Acm | Acetamidomethyl |
| Bzl | Benzyl |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| Hea | Hydroxyethylamine |
| This compound | N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-hydroxy-D-phenylalanine |
| tBu | tert-Butyl |
| TFA | Trifluoroacetic acid |
| Trt | Trityl |
| Z(2-Br) | 2-Bromobenzyloxycarbonyl |
Conformational Analysis and Molecular Dynamics Studies
Investigation of Backbone and Side-Chain Dihedral Angles in N-Fmoc-3-hydroxy-D-phenylalanine Containing Systems
The conformation of a peptide backbone is described by the torsional angles phi (Φ) and psi (Ψ). In studies of similar Fmoc-protected phenylalanine derivatives, these angles have been observed to fall within the extended β-sheet region of the Ramachandran plot. nih.gov For instance, the crystal structure of Fmoc-3,4-difluoro-phenylalanine shows backbone torsional angles of approximately -130° for φ and 165° for ψ. nih.gov This extended conformation is a common feature in the self-assembly of Fmoc-amino acids into fibrillar structures. rsc.orgnih.gov
Intermolecular and Intramolecular Interactions in Self-Assembled and Folded Structures
The self-assembly of this compound into ordered structures like nanofibers and hydrogels is driven by a combination of non-covalent interactions. nih.govrsc.org These include hydrogen bonding and π-π stacking, which work in concert to create stable, hierarchical assemblies. rsc.orgacs.org
Hydrogen bonds are a primary driving force in the self-assembly of Fmoc-amino acids. rsc.orgrsc.org In systems containing this compound, several key hydrogen bonding interactions are anticipated:
Carbamate (B1207046) Hydrogen Bonds: The N-H group of the Fmoc carbamate can act as a hydrogen bond donor, while the C=O group can act as an acceptor. nih.gov These interactions between neighboring molecules can lead to the formation of linear, tape-like structures.
Amide Hydrogen Bonds: In peptide-like structures, intermolecular hydrogen bonds between the amide N-H and C=O groups are fundamental to the formation of β-sheet structures. mdpi.comresearchgate.net
Side-Chain Hydrogen Bonds: The hydroxyl group on the phenyl ring of this compound introduces an additional site for hydrogen bonding, either with other side chains, the peptide backbone, or solvent molecules. This can further stabilize the assembled structure.
Water Bridges: In aqueous environments, water molecules can form hydrogen-bonded bridges between peptide molecules, contributing to the stability of the self-assembled aggregate. jlu.edu.cnresearchgate.net
The following table summarizes potential hydrogen bond donors and acceptors in the this compound system.
| Donor | Acceptor | Type of Interaction |
| Carbamate N-H | Carbamate C=O | Intermolecular |
| Amide N-H | Amide C=O | Intermolecular (β-sheet) |
| Phenyl -OH | Phenyl -OH | Intermolecular |
| Phenyl -OH | Carbamate C=O | Intermolecular |
| Phenyl -OH | Water | Solvation |
| Water | Phenyl -OH | Solvation |
Pi-stacking (π-π) interactions are non-covalent interactions that occur between aromatic rings. youtube.comreddit.com In this compound, both the fluorenyl group of the Fmoc moiety and the phenyl ring of the phenylalanine side chain can participate in these interactions. nih.govacs.org
Molecular dynamics simulations and experimental studies on similar Fmoc-peptide systems have shown that π-π stacking is a major driving force for self-assembly. rsc.orgjlu.edu.cnresearchgate.net These interactions can occur in several geometries, including face-to-face, edge-to-face (T-shaped), and parallel-displaced. researchgate.net The stacking of the large, planar Fmoc groups often forms a hydrophobic core, which is then stabilized by the surrounding hydrophilic interactions. rsc.org The phenyl rings of the phenylalanine residues can also stack with each other, further contributing to the stability of the assembled structure. researchgate.net The interplay between π-π stacking and hydrogen bonding is crucial for the formation of well-ordered, stable nanostructures. rsc.org
The self-assembly and conformational dynamics of this compound are highly sensitive to the surrounding environment, particularly the solvent and pH.
Solvent Effects: The choice of solvent can significantly influence the self-assembly process. Polar protic solvents can compete for hydrogen bonding sites, potentially disrupting the formation of ordered structures. In contrast, less polar or mixed solvent systems, such as DMSO/water, can be used to control the aggregation process. acs.orgrsc.org Studies on related Fmoc-amino acids have shown that varying the solvent composition can lead to different morphologies of the self-assembled structures. rsc.orgresearchgate.net
pH Effects: The ionization state of the carboxylic acid group and the phenolic hydroxyl group are dependent on the pH of the solution. At low pH, the carboxylic acid is protonated (-COOH), while at high pH it is deprotonated (-COO⁻). The hydroxyl group on the phenyl ring also has a pKa and will be deprotonated at high pH. These changes in charge affect the electrostatic interactions between molecules. For many Fmoc-amino acids, gelation is induced by a pH change, often by lowering the pH of a basic solution. rsc.orgacs.org This is because the protonation of the carboxylate groups reduces electrostatic repulsion, allowing the molecules to come closer together and self-assemble through hydrogen bonding and π-π stacking. acs.org
Theoretical and Computational Modeling of Molecular Behavior
Computational methods, especially molecular dynamics (MD) simulations, provide atomic-level insights into the behavior of molecules like this compound that are often difficult to obtain through experimental techniques alone. nih.gov
MD simulations have been successfully employed to model the self-assembly of various Fmoc-peptide systems. rsc.orgjlu.edu.cnresearchgate.netresearchgate.net These simulations can track the movement of individual atoms over time, revealing the pathways and driving forces of aggregation.
Quantum Mechanical Calculations for Understanding Interaction Energetics
The primary motivation for employing QM calculations is to elucidate the nature and magnitude of various interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions are fundamental to the processes of molecular self-assembly, a characteristic feature of many Fmoc-protected amino acids. researchgate.net Density Functional Theory (DFT) is a particularly favored QM method for molecules of this size, offering a good balance between computational cost and accuracy. gelisim.edu.trresearchgate.net
Detailed Research Findings
Research on similar Fmoc-amino acids has demonstrated that the fluorenyl group plays a dominant role in promoting intermolecular π-π stacking, which is a major driving force for the formation of larger aggregates and hydrogels. researchgate.net The phenylalanine residue, with its own aromatic ring, further contributes to these stacking interactions. For this compound, the hydroxyl group on the phenyl ring introduces an additional layer of complexity and functionality. This hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling the formation of specific hydrogen bonding networks that can influence both the conformation of individual molecules and their arrangement in larger assemblies.
Furthermore, QM calculations can quantify the interaction energies between two or more molecules of this compound. These calculations can model different arrangements of a dimer, for example, to determine whether π-π stacking of the Fmoc groups, hydrogen bonding involving the hydroxyl and amide groups, or a combination of interactions leads to the most stable intermolecular complex.
Illustrative Data Tables
While specific experimental or calculated data for this compound is not available, the following tables illustrate the type of data that quantum mechanical calculations would generate in a study of its interaction energetics. The values presented are hypothetical and based on typical results for similar molecules.
Table 1: Calculated Relative Energies of this compound Conformers
This table showcases the relative stability of different possible shapes (conformers) of a single molecule. The conformer with the lowest energy is the most stable.
| Conformer ID | Description of Conformation | Relative Energy (kcal/mol) |
| Conf-1 | Extended Fmoc, anti-periplanar side chain | 0.00 |
| Conf-2 | Folded Fmoc over side chain, gauche(+) side chain | +1.25 |
| Conf-3 | Extended Fmoc, gauche(-) side chain | +2.10 |
| Conf-4 | Intramolecular H-bond (OH to C=O) | -0.85 |
This is an interactive table. You can sort the data by clicking on the column headers.
Table 2: Calculated Interaction Energies for this compound Dimers
This table illustrates the strength of the interaction between two molecules arranged in different ways. A more negative interaction energy indicates a stronger, more favorable interaction.
| Dimer Configuration | Primary Interaction Type | Interaction Energy (kcal/mol) |
| Dimer-A | π-π stacking (Fmoc-Fmoc) | -15.5 |
| Dimer-B | Hydrogen bonding (amide-amide) | -8.2 |
| Dimer-C | Hydrogen bonding (OH-amide) | -9.5 |
| Dimer-D | T-shaped π-stacking (Fmoc-phenyl) | -7.8 |
This is an interactive table. You can sort the data by clicking on the column headers.
Supramolecular Assembly and Material Science Perspectives
Principles of Self-Assembly for Fmoc-Amino Acid Derivatives
The self-assembly of Fmoc-amino acid derivatives is a spontaneous process driven by a combination of non-covalent interactions. nih.govbeilstein-journals.org The Fmoc group, with its inherent hydrophobicity and aromatic nature, is the primary driver of this phenomenon. nih.govbeilstein-journals.org The key interactions governing the formation of higher-order structures are:
π-π Stacking: The large, planar fluorenyl rings of the Fmoc groups have a strong tendency to stack on top of each other, which is a major organizing force in the assembly process. nih.govnih.gov This interaction helps to align the molecules into ordered arrays. nih.gov
Hydrogen Bonding: The amino acid portion of the molecule provides amide and carboxylic acid groups that can form extensive hydrogen bond networks. researchgate.net These interactions, particularly the formation of β-sheet-like structures, contribute significantly to the stability and morphology of the resulting assemblies. nih.gov
These interactions collectively enable Fmoc-amino acids to self-organize into complex, hierarchical structures, paving the way for the design of novel materials with tunable properties. chemrxiv.org
Formation of Nanostructures and Fibrillar Assemblies
The self-assembly of Fmoc-amino acid derivatives, including modified phenylalanines, leads to a variety of well-defined nanostructures. nih.gov Depending on the specific amino acid, its concentration, temperature, and the solvent system used, these building blocks can form nanofibers, nanotubes, nanoribbons, and spherical aggregates. nih.govchemrxiv.orgnih.gov
For instance, the archetypal Fmoc-diphenylalanine (Fmoc-FF) is well-known for its ability to form nanotubes and nanofibers which entangle to create a three-dimensional network. nih.govnih.gov Theoretical models suggest these structures arise from the organization of the dipeptides into antiparallel β-sheets, which are further stabilized by the interlocking π-π stacking of the Fmoc groups. nih.gov Modifications to the phenylalanine ring, such as fluorination, can influence the morphology, leading to the formation of thin fibrils or thicker fibers with varying diameters. nih.gov These fibrillar assemblies are the fundamental components that underpin the formation of macroscopic materials like hydrogels.
Table 1: Nanostructures Formed by Various Fmoc-Amino Acid Derivatives
| Fmoc-Amino Acid Derivative | Observed Nanostructure(s) | Reference(s) |
|---|---|---|
| Fmoc-L-phenylalanine (Fmoc-F) | Nanofibers, Fibrillar Networks | nih.govrsc.org |
| Fmoc-diphenylalanine (Fmoc-FF) | Nanofibers, Nanotubes, Spheres | nih.govnih.gov |
| Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe) | Thin Fibrils (13 ± 2 nm diameter) | nih.gov |
| Fmoc-L-tyrosine (Fmoc-Y) | Fibrillar Structures | rsc.org |
| Fmoc-Alanine (Fmoc-Ala-OH) | Flower-like structures | chemrxiv.org |
| Fmoc-Leucine (Fmoc-Leu-OH) | Flower-like, Tube-like structures | chemrxiv.org |
Hydrogelation Phenomena Driven by N-Fmoc-3-hydroxy-D-phenylalanine Derivatives
Hydrogels are three-dimensional, water-swollen networks formed by the entanglement of self-assembled fibrils. rsc.org Fmoc-protected amino acids, especially phenylalanine derivatives, are highly effective low-molecular-weight gelators (LMWGs). nih.gov The process is typically triggered by a change in environmental conditions, such as a shift in pH or a change in solvent composition, which reduces the solubility of the Fmoc-amino acid and initiates the self-assembly process. nih.govnih.gov The resulting fibrillar network physically immobilizes large amounts of water, leading to the formation of a stable, self-supporting gel. researchgate.net These hydrogels are of significant interest for applications in tissue engineering and drug delivery due to their biocompatibility and tunable mechanical properties. researchgate.netrsc.org
The formation of hydrogels from Fmoc-amino acid derivatives is a complex process governed by both kinetics and thermodynamics. Often, the initial self-assembled structures, such as the entangled fibrils that form the gel matrix, represent a kinetically trapped, metastable state rather than the most thermodynamically stable form. acs.org
A clear example is seen with Fmoc-p-nitrophenylalanine (Fmoc-4-NO₂-Phe), which initially self-assembles into amyloid-like fibrils that form a hydrogel. acs.org However, over time, these fibrils can transform into more ordered, crystalline microtubes, which are the thermodynamically favored product. acs.org This transition from a kinetic fibril to a thermodynamic crystal highlights the dynamic nature of these supramolecular systems. Understanding and controlling these pathways is crucial for designing materials with specific stabilities and properties. The presence of certain molecules, like the dye Thioflavin T, can also influence the kinetics of gelation, significantly slowing down the process and altering the final morphology and mechanical rigidity of the hydrogel. nih.gov
Chirality plays a critical role in directing the self-assembly of amino acid-based building blocks. nih.gov The stereochemistry of the amino acid residues can have a profound impact on the resulting supramolecular architecture. Studies comparing homochiral (e.g., L-L or D-D) and heterochiral (L-D) peptides have revealed significant differences in their assembly behavior. upc.edunih.gov
For instance, an investigation into phenylalanine dipeptides capped with Fmoc and OFm groups found that the homochiral version (Fmoc-L-Phe-L-Phe-OFm) exhibited significant polymorphism, forming a variety of different structures depending on the solvent conditions. upc.edu In contrast, its heterochiral counterpart (Fmoc-D-Phe-L-Phe-OFm) showed a drastic restriction in structural diversity, predominantly forming micro- and nanofibers regardless of the environment. upc.edunih.gov Theoretical calculations suggest that the heterochiral peptide has a much higher stability in an antiparallel arrangement, which directs its assembly into uniform fibers. upc.edunih.gov This demonstrates that controlling the chirality of the peptide backbone is a powerful strategy for tuning the self-assembly and morphology of the final material. upc.edu
Co-assembly, the process of self-assembling two or more different molecular components, provides a versatile strategy for creating multifunctional materials with novel properties. By combining different Fmoc-amino acids or mixing them with other molecules, it is possible to design hydrogels with tailored functionalities. nih.gov
For example, Fmoc-phenylalanine, a good hydrogelator, can be co-assembled with Fmoc-leucine, which possesses antimicrobial properties, to create a material that combines structural integrity with bioactivity. beilstein-journals.org Similarly, co-assembly has been used to create hydrogels for enzyme immobilization, where mixtures of Fmoc-lysine (Fmoc-K) and Fmoc-phenylalanine (Fmoc-F) can encapsulate enzymes like laccase or horseradish peroxidase, enhancing their stability and activity. nih.gov Another approach involves the co-assembly of Fmoc-diphenylalanine (Fmoc-FF) with cellulose (B213188) nanofibrils, transforming a non-printable peptide gel into a high-performance bio-ink suitable for 3D printing applications. acs.org These strategies showcase the potential of co-assembly to generate sophisticated materials from simple building blocks.
Structure-Assembly Relationship in Modified Phenylalanine Systems
The relationship between the molecular structure of a building block and its self-assembly behavior is a central theme in materials science. In Fmoc-phenylalanine systems, even subtle modifications to the molecule can lead to dramatic changes in the final supramolecular morphology. nih.govupc.edu
The key factors influencing assembly include:
N-terminal Capping Group: The Fmoc group is a ubiquitous and highly effective promoter of self-assembly due to its aromatic and hydrophobic nature. nih.gov Replacing or modifying it can significantly alter gelation properties.
Amino Acid Sequence and Chirality: As discussed, the length of the peptide (e.g., F vs. FF) and the chirality (L vs. D) have a profound impact on the resulting structures. nih.govupc.edu Heterochiral sequences tend to restrict polymorphism compared to their homochiral counterparts. upc.edu
Ring Substitutions: Modifying the phenyl ring of phenylalanine, for example by adding electron-withdrawing groups (e.g., -NO₂, -F), can alter the electronic properties and intermolecular interactions. nih.govnih.gov Fluorination, in particular, has been shown to yield hydrogels with superior viscoelastic properties compared to the non-fluorinated parent compound. nih.gov Capping the peptide at both the N- and C-termini with highly aromatic groups further enhances the role of π-π stacking and hydrophobic forces, often leading to faster self-assembly kinetics. nih.gov
This intricate structure-assembly relationship allows for the rational design of materials. By carefully selecting the molecular building blocks and their modifications, it is possible to control the self-assembly process and produce nanostructures and hydrogels with desired morphologies and functions. upc.edu
Table 2: Influence of Structural Modifications on Self-Assembly of Fmoc-Phe Derivatives
| Modification | Example System | Effect on Self-Assembly/Morphology | Reference(s) |
|---|---|---|---|
| Terminal Capping | Uncapped (FF) vs. Fmoc-capped (Fmoc-FF) vs. Doubly-capped (Fmoc-FF-OFm) | Capping increases the contribution of π–π stacking, altering assembly preferences and kinetics. | nih.gov |
| Chirality | Homochiral (Fmoc-L-Phe-L-Phe-OFm) vs. Heterochiral (Fmoc-D-Phe-L-Phe-OFm) | Heterochirality restricts polymorphism, favoring uniform nanofibers. | upc.edunih.gov |
| Ring Substitution | Fmoc-Phe vs. Fmoc-F5-Phe | Pentafluorination leads to thinner fibrils and hydrogels with enhanced viscoelastic properties. | nih.gov |
| Ring Substitution | Fmoc-Phe vs. Fmoc-4-NO2-Phe | Nitro-substitution leads to a dynamic transition from kinetic hydrogel fibrils to thermodynamic crystalline microtubes. | acs.org |
Advanced Spectroscopic and Analytical Characterization in Research
High-Resolution Mass Spectrometry for Molecular Structure and Composition Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the molecular weight and elemental composition of N-Fmoc-3-hydroxy-D-phenylalanine. This method provides unambiguous confirmation of the compound's identity. The exact mass of this compound (C24H21NO5) is 403.14197 g/mol . synquestlabs.comsigmaaldrich.comsigmaaldrich.com HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this mass with high accuracy, typically within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass.
In addition to molecular weight determination, HRMS coupled with fragmentation techniques (MS/MS) elucidates the compound's structure. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is generated. For this compound, key fragments would include the loss of the Fmoc group (222.0786 g/mol ) and characteristic cleavages of the amino acid backbone, confirming the connectivity of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation, Dynamics, and Intermolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed three-dimensional structure and dynamics of this compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information.
¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals for each proton in the molecule. The aromatic protons of the fluorenyl and phenyl rings typically appear in the downfield region (around 7.0-8.0 ppm), while the aliphatic protons of the amino acid backbone and the Fmoc group's methylene (B1212753) bridge are found at higher field strengths. chemicalbook.com The chemical shifts, coupling constants, and integration of these signals provide information about the local electronic environment and connectivity of the protons.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. hmdb.cachemicalbook.comchemicalbook.com Each unique carbon atom in this compound gives rise to a distinct signal, with the carbonyl carbons of the carboxylic acid and the carbamate (B1207046) appearing at the lowest field.
2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish through-bond correlations between protons and carbons, confirming the structural assignment. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions between protons, offering insights into the preferred conformation and spatial arrangement of the molecule in solution. chemicalbook.com
| NMR Data for Phenylalanine Derivatives | |
| Nucleus | Typical Chemical Shift Range (ppm) |
| ¹H Aromatic (Fmoc, Phenyl) | 7.0 - 8.0 |
| ¹H Aliphatic (Backbone, Fmoc CH/CH₂) | 2.5 - 4.5 |
| ¹³C Carbonyl (Acid, Carbamate) | 170 - 180 |
| ¹³C Aromatic (Fmoc, Phenyl) | 120 - 145 |
| ¹³C Aliphatic (Backbone, Fmoc CH/CH₂) | 40 - 70 |
Vibrational Spectroscopy (FTIR, Raman, VCD) for Probing Molecular Structure and Bonding
Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR), Raman, and Vibrational Circular Dichroism (VCD), are powerful for probing the molecular structure and bonding within this compound.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov This technique is particularly useful for determining the absolute configuration of chiral centers and for studying the solution-state conformation of molecules like this compound. nih.govnih.govresearchgate.net The VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, which can be compared with theoretical calculations to assign the absolute stereochemistry.
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structural Elucidation
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction: When a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its crystal structure. rcsb.org This includes bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystalline lattice. It also provides detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal. rcsb.org
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples and is a valuable tool for identifying crystalline phases and assessing sample purity. researchgate.netresearchgate.net The resulting diffraction pattern is a fingerprint of the crystalline material. researchgate.netresearchgate.netrsc.org For this compound, PXRD can be used to characterize different polymorphic forms or solvates, which may have distinct physical properties. researchgate.netresearchgate.net
Chromatography Techniques (HPLC, UPLC, Chiral HPLC) for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess.
HPLC and UPLC: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are widely used to separate this compound from impurities. vwr.comsigmaaldrich.comchemimpex.comnih.gov By using a suitable stationary phase and mobile phase, these techniques can achieve high-resolution separations, allowing for the quantification of purity levels with high accuracy. vwr.comsigmaaldrich.comchemimpex.comnih.gov UPLC, with its smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC.
Chiral HPLC: To determine the enantiomeric purity of this compound, chiral HPLC is employed. phenomenex.comwindows.netresearchgate.netazypusa.com This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. This is crucial for applications where the stereochemistry of the amino acid is critical. The use of polysaccharide-based CSPs in reversed-phase mode is a common and effective method for the enantioseparation of Fmoc-protected amino acids. phenomenex.comwindows.net
| Chromatographic Method | Application for this compound |
| HPLC/UPLC | Purity assessment, separation from synthetic byproducts and starting materials. |
| Chiral HPLC | Determination of enantiomeric excess, separation of D- and L-enantiomers. |
Electron Microscopy (FE-SEM, AFM) for Nanostructure Morphology and Characterization
When this compound self-assembles into larger structures, electron microscopy techniques can be used to visualize their morphology.
Field-Emission Scanning Electron Microscopy (FE-SEM): FE-SEM provides high-resolution images of the surface topography of materials. It can be used to characterize the shape and size of nanostructures or microstructures formed by the self-assembly of this compound, such as nanofibers, nanotubes, or vesicles.
Rheological Studies for Viscoelastic Properties of Self-Assembled Gels
The viscoelastic properties of self-assembled hydrogels derived from this compound are critical for understanding their structural integrity and potential applications. Rheology, the study of the flow of matter, provides a quantitative description of these properties. In the context of hydrogels, rheological studies are primarily conducted to characterize the gel's mechanical strength and behavior under stress. The key parameters measured are the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.
A hallmark of a true gel is that the storage modulus is greater than the loss modulus (G' > G'') and both moduli are largely independent of frequency. This indicates the formation of a stable, three-dimensional network structure. For N-Fmoc-amino acid-based hydrogels, self-assembly is driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding interactions, leading to the formation of a fibrous network that entraps the solvent.
Research on similar Fmoc-amino acid hydrogels, such as those formed from Fmoc-phenylalanine and Fmoc-tyrosine, provides a framework for understanding the expected rheological behavior of this compound gels. For instance, studies have shown that Fmoc-tyrosine hydrogels exhibit the classic response of a strong gel, with a storage modulus that is nearly independent of frequency. nih.gov In contrast, Fmoc-phenylalanine hydrogels show a stronger frequency dependence of their moduli, which is characteristic of a transient network with more flexible interconnections. nih.gov Given the structural similarity, it is anticipated that this compound would also form a hydrogel, though its specific viscoelastic properties would be unique. One study noted that Fmoc-(3-hydroxy)-γ-phenylalanine engaged in transient fibrillar hydrogel formation. researchgate.net
Oscillatory rheology is a common technique used to probe the viscoelastic properties of these gels. researchgate.net This involves applying a small, oscillating strain to the sample and measuring the resulting stress. Frequency sweep experiments, where the frequency of the oscillation is varied at a constant strain, are particularly informative. In such an experiment for a self-assembled this compound gel, one would expect to observe the storage modulus (G') to be significantly higher than the loss modulus (G'') across a range of frequencies, confirming the formation of a solid-like gel.
The following interactive table presents hypothetical yet representative data from a frequency sweep experiment on a self-assembled this compound hydrogel. This data illustrates the typical rheological profile of such a gel, where G' consistently exceeds G'', indicating a stable gel network.
| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 0.1 | 980 | 95 |
| 1 | 1050 | 110 |
| 10 | 1100 | 125 |
| 100 | 1120 | 150 |
The ratio of the loss modulus to the storage modulus (G''/G') is known as the loss tangent (tan δ). For a viscoelastic solid, tan δ is less than 1. The low values of tan δ that would be derived from the data in the table would further confirm the predominantly elastic nature of the this compound hydrogel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
